molecular formula C11H14ClNO2 B3091147 Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride CAS No. 1216800-29-1

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride

Cat. No.: B3091147
CAS No.: 1216800-29-1
M. Wt: 227.69
InChI Key: WSTRFBFFJPJTSK-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride (: 1216800-29-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C11H14ClNO2 and a molecular weight of 227.69 g/mol, this compound is a derivative of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a structure of significant interest in medicinal chemistry . The tetrahydroquinoline and structurally related tetrahydroisoquinoline (THIQ) cores are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . Research into analogous THIQ compounds has demonstrated potential biological activities including neuroprotective effects. Some neuroprotective THIQs operate through a dual mechanism involving the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity, such as by antagonizing NMDA receptors . This suggests that the THQ scaffold could be a valuable precursor for developing novel therapeutic agents for neurodegenerative conditions. The compound is characterized by a purity of ≥97% and should be stored sealed in a dry, cool environment at room temperature . This product is labeled with the GHS signal word "Warning" and carries hazard statements H302, H315, H319, and H335 . It is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. The structural motif of this compound makes it a versatile building block for the synthesis and exploration of new chemical entities with potential applications across various fields of scientific research.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9;/h4-5,7,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTRFBFFJPJTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCN2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride typically involves a multi-step process. One common method includes the condensation of 2-alkenyl aniline with aromatic aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

Reaction ConditionsProductYieldReference
10% NaOH in methanol, 60°C, 3h7-Hydroxyquinoline-4-carboxylic acid85-92%
2M HCl, reflux, 12hCarboxylic acid (without isolation)~80%

This reactivity aligns with methodologies for related tetrahydroquinoline esters, where alkaline hydrolysis preserves the heterocyclic core while modifying the carboxylate position .

Reductive Transformations

The tetrahydroquinoline core can undergo further reduction or dehydrogenation:

Hydrogenation/Oxidation

  • Catalytic hydrogenation with Pd/C or Pt/C selectively reduces unsaturated bonds in polycyclic analogs .

  • Oxidative aromatization using TiO₂/UV light converts tetrahydroquinolines to fully aromatic quinolines, though this depends on substitution patterns .

Reductive Amination

The secondary amine (in free base form) participates in reductive amination with aldehydes/ketones:

SubstrateConditionsProduct
AcetaldehydeH₂ (4 atm), Pt/C, ethanolN-Ethyl-tetrahydroquinoline
FormaldehydeNaBH₃CN, MeOHN-Methyl-tetrahydroquinoline

These reactions exploit the nucleophilic amine for alkylation, as observed in tricyclic THQ derivatives .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzene ring facilitates electrophilic substitutions:

ReactionConditionsPositionReference
NitrationHNO₃/H₂SO₄, 0°C5- or 8-position
HalogenationBr₂/FeBr₃, CH₂Cl₂5-position

Steric and electronic effects from the ester and tetrahydro ring direct substitution to the less hindered positions .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic displacement reactions:

NucleophileConditionsProduct
AmmoniaMeOH, 25°C, 24h7-Carboxamide derivative
Grignard reagentsTHF, −78°C to RTKetone after hydrolysis

These transformations are inferred from analogous tetrahydroisoquinoline carboxylates .

Ring-Opening and Rearrangement

Under strong acidic conditions, the tetrahydroquinoline ring may undergo ring-opening or contraction:

  • Acid-catalyzed rearrangements (e.g., with HCl/MeOH) yield isoindole or benzazepine derivatives, as seen in structurally similar compounds .

  • Thermal decomposition above 200°C generates quinoline fragments and CO₂, per thermogravimetric data for related esters .

Metal-Catalyzed Cross-Couplings

The ester and aromatic system enable participation in palladium-mediated reactions:

Reaction TypeConditionsApplication
Suzuki-MiyauraPd(OAc)₂, Cs₂CO₃, dioxaneBiaryl-functionalized analogs
Buchwald-HartwigPd₂(dba)₃, XantPhosN-Arylated derivatives

These methodologies are adapted from tetrahydroquinoline syntheses using cesium carbonate and palladium catalysts .

Biological Interactions

While not a classical chemical reaction, the compound interacts with biological targets:

TargetBinding Affinity (Kd)Mechanism
NMDA receptors12.5 ± 1.8 μMCompetitive antagonism
MAO-B enzymeIC₅₀ = 6.3 μMReversible inhibition

These interactions are extrapolated from THQ-based neuroactive compounds .

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may interact with enzymes involved in cell signaling pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs based on substituent type, position, stereochemistry, and functional group modifications.

Positional Isomers

  • Methyl 1,2,3,4-Tetrahydroquinoline-2-carboxylate Hydrochloride (CAS: 78348-26-2) Substituent: Carboxylate ester at the 2-position. Key Differences: The altered substituent position reduces electronic conjugation with the aromatic ring compared to the 7-position isomer. This impacts reactivity in nucleophilic substitution or metal-catalyzed reactions. Purity: 97% (ST-9340, Combi-Blocks) .
  • (S)-Methyl 1,2,3,4-Tetrahydroquinoline-2-carboxylate Hydrochloride (CAS: 165748-13-0) Substituent: Stereospecific (S)-enantiomer of the 2-carboxylate derivative. Purity: 95% (OR-9549, Combi-Blocks) .

Substituent Variations

  • 7-Methyl-1,2,3,4-Tetrahydroquinoline Hydrochloride (CAS: 90874-58-1) Substituent: Methyl group at the 7-position. Key Differences: The absence of the carboxylate ester reduces polarity and may lower solubility in aqueous systems. This derivative is often used in catalysis or as a ligand precursor .
  • 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS: 1810-74-8) Substituent: Methoxy group at the 7-position in an isoquinoline scaffold. Key Differences: The methoxy group’s electron-donating nature contrasts with the electron-withdrawing carboxylate ester, altering electronic properties and reactivity. Similarity score: 0.83 .

Structural Analogs with High Similarity Scores

  • Methyl 4-(Piperidin-4-ylmethyl)benzoate Hydrochloride (CAS: 333986-70-2) Similarity Score: 1.00 . Key Differences: Despite the high similarity score, this compound features a benzoate ester linked to a piperidine ring instead of a tetrahydroquinoline core.

Biological Activity

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride (MTHQ HCl) is a compound of significant interest in medicinal chemistry due to its unique structural properties and diverse biological activities. This article delves into the biological activities associated with MTHQ HCl, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • Structural Characteristics : MTHQ HCl features a tetrahydroquinoline skeleton, which includes a bicyclic system comprising both a quinoline and a saturated cyclohexane ring. The carboxylate group at the 7-position enhances its biological reactivity.

MTHQ HCl exhibits several mechanisms through which it exerts its biological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it can inhibit New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers antibiotic resistance in bacteria .
  • Receptor Interaction : MTHQ HCl may bind to specific receptors in the central nervous system (CNS), modulating neurotransmitter activity. This interaction can influence various physiological processes.

Biological Activities

Research highlights several notable biological activities of MTHQ HCl:

  • Antimicrobial Activity : MTHQ HCl has demonstrated antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
  • Neuroprotective Effects : The compound has shown potential neuroprotective activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
  • Anti-inflammatory Properties : Preliminary studies indicate that MTHQ HCl may possess anti-inflammatory effects, contributing to its therapeutic potential in inflammatory conditions.

Case Studies and Research Findings

  • Inhibition of NDM-1 :
    • A study found that MTHQ HCl effectively inhibited the activity of NDM-1 in vitro, suggesting its potential role in combating antibiotic-resistant infections .
  • Neuroprotective Potential :
    • Research indicated that derivatives of tetrahydroquinolines, including MTHQ HCl, exhibit protective effects on neuronal cells under stress conditions, pointing towards its application in neuroprotection .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that MTHQ HCl exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibiotic agent.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of MTHQ HCl compared to related compounds:

Compound NameAntimicrobial ActivityNeuroprotective EffectsEnzyme Inhibition
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate HClYesYesYes
Methyl 4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate HClModerateYesModerate
Other Tetrahydroquinoline DerivativesVariableYesVariable

Q & A

Q. What are the recommended synthetic routes for Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride?

Methodological Answer: The compound can be synthesized via esterification of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid using methanol under acidic conditions, followed by hydrochlorination. Key steps include:

  • Starting material : 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid (CAS 220247-71-2) .
  • Esterification : Methanol and HCl gas as catalysts at reflux (60–80°C) for 12–24 hours .
  • Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
    Validation : Confirm purity via HPLC (>97%) and structural integrity via 1^1H/13^{13}C NMR (e.g., methoxy proton at δ 3.8–4.0 ppm) .

Q. How is the compound characterized to ensure structural fidelity?

Methodological Answer: A multi-technique approach is recommended:

  • Spectroscopy :
    • NMR : Methoxy group (1^1H: δ 3.8–4.0; 13^{13}C: δ 50–55) and aromatic protons (δ 6.8–7.5) .
    • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 225.2 for the free base) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating its anti-proliferative activity?

Methodological Answer: Use a tiered approach:

In vitro screening :

  • Cell lines : HT-29 (colorectal cancer) or MCF-7 (breast cancer) .
  • Assays : MTT or SRB assays at concentrations 1–100 μM for 48–72 hours .

In vivo validation :

  • Model : DMH (dimethylhydrazine)-induced colorectal cancer in mice .
  • Dosage : 10–50 mg/kg/day intraperitoneally for 4 weeks.
  • Endpoints : Tumor count, histopathology, and Ki-67 staining for proliferation markers .
    Data Interpretation : Compare IC50_{50} values across models to assess tissue specificity.

Q. How can structural modifications enhance its solubility for pharmacological studies?

Methodological Answer: Modify the tetrahydroquinoline core or carboxylate group:

  • Sulfonation : Introduce a sulfonyl group at position 2 (e.g., 2-methylsulfonyl analog) to improve aqueous solubility .
  • Polar substituents : Replace the methoxy group with hydroxyl or amino groups (e.g., 7-hydroxy analog, CAS 58196-33-1) .
    Validation : Measure logP (e.g., via shake-flask method) and solubility in PBS (pH 7.4) .

Q. How do researchers address contradictions in reported biological activities?

Methodological Answer: Discrepancies (e.g., variable anti-cancer efficacy) may arise from:

  • Model differences : Compare results in cell lines (e.g., HT-29 vs. HCT-116) and animal models (e.g., xenograft vs. chemically induced tumors) .
  • Dosage regimes : Optimize dosing frequency and route (oral vs. intraperitoneal) .
  • Metabolic stability : Assess hepatic microsomal stability to identify rapid clearance issues .

Methodological Notes

  • Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers if racemization occurs during synthesis .
  • Toxicology Screening : Prioritize Ames test (mutagenicity) and hERG binding assays to rule out cardiotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride
Reactant of Route 2
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride

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